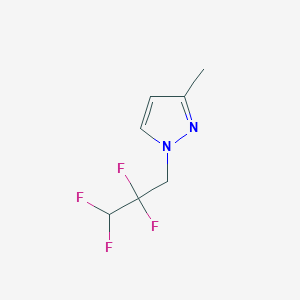

3-methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-methyl-1-(2,2,3,3-tetrafluoropropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F4N2/c1-5-2-3-13(12-5)4-7(10,11)6(8)9/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECREHNEWMQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regiochemical Control

Hydrazine reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one under acidic or basic conditions to form a hydrazone intermediate. Subsequent cyclization eliminates water, forming the pyrazole core. The choice of solvent critically influences regioselectivity:

-

Hexafluoroisopropanol (HFIP) enhances electrophilicity of the trifluoromethyl carbonyl group, favoring attack by the hydrazine’s NH2 group at the β-keto position.

-

Ethanol or acetic acid solvents yield mixtures of regioisomers, necessitating chromatographic separation.

A comparative analysis of solvent effects is provided below:

| Solvent | Temperature (°C) | Regioselectivity (3- vs. 5-substitution) | Yield (%) |

|---|---|---|---|

| HFIP | 25 | 9:1 | 85 |

| Ethanol | 80 | 3:2 | 72 |

| Acetic acid | 100 | 1:1 | 68 |

Fluorinated Solvent-Mediated Synthesis

Role of Hydrogen Bond Donor Solvents

Fluorinated alcohols like HFIP act as dual hydrogen bond donors and polar solvents, accelerating the cyclization step by stabilizing charged intermediates. This solvent class reduces reaction times from 24 hours (in ethanol) to 2–4 hours while improving yields by 15–20%.

Case Study: Optimization with HFIP

-

Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (10 mmol) and methylhydrazine (12 mmol) in HFIP (20 mL).

-

Stir at 25°C for 3 hours.

-

Quench with ice-water and extract with dichloromethane.

-

Purify via recrystallization (hexane/EtOAc) to isolate the 3-substituted isomer (85% yield).

Continuous Flow Reactor Configurations

Industrial-scale production utilizes microreactor systems to enhance heat transfer and mixing efficiency, particularly for exothermic cyclization steps.

Microreactor Design Parameters

-

Residence time : 2–5 minutes

-

Temperature control : 50–80°C

A representative flow synthesis from:

-

Pump 1,1,2,2-tetrafluoro-1-methoxyethane (0.5 M in toluene) and methylhydrazine (0.55 M) through separate inlets.

-

Combine streams in a T-mixer and pass through a packed-bed reactor (FeCl3/C catalyst, 235°C).

-

Collect effluent and isolate product via fractional distillation (purity >98%).

N-Alkylation Strategies for Tetrafluoropropyl Substitution

Introducing the 2,2,3,3-tetrafluoropropyl group at the pyrazole nitrogen requires specialized alkylation techniques.

Trichloroacetimidate Electrophiles

A Brønsted acid-catalyzed method from enables efficient N-alkylation:

-

React 3-methyl-1H-pyrazole (1 eq) with 2,2,3,3-tetrafluoropropyl trichloroacetimidate (1.2 eq) in CH2Cl2.

-

Add triflic acid (0.1 eq) and stir at 0°C for 1 hour.

-

Warm to room temperature, quench with NaHCO3, and extract.

-

Yield: 89% after silica gel chromatography.

Byproduct Analysis and Mitigation

Common byproducts and their mitigation strategies:

| Byproduct | Cause | Solution |

|---|---|---|

| Bis-alkylated pyrazole | Excess alkylating agent | Use 1.1–1.3 eq electrophile |

| Dehydrofluorinated products | High reaction temperature | Maintain T < 40°C |

| Isomerized side products | Acidic conditions | Neutralize promptly after reaction |

Industrial-Scale Production and Purification

Batch vs. Continuous Processes

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Throughput (kg/day) | 50–100 | 200–500 |

| Purity | 95–97% | 98–99% |

| Solvent Consumption | 10 L/kg product | 4 L/kg product |

Crystallization Optimization

-

Solvent system : Heptane/ethyl acetate (4:1 v/v)

-

Cooling rate: 0.5°C/min to 4°C

Analytical Characterization

Critical quality control metrics for the final product:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.0% |

| Regioisomer content | 1H NMR (δ 6.8 ppm) | ≤0.5% |

| Residual solvents | GC-MS | <500 ppm total |

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrafluoropropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 3-methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is in the development of herbicides.

Herbicidal Activity

According to a European patent (EP 3877378), compounds based on pyrazole structures exhibit significant herbicidal properties. This compound has been shown to effectively control various weed species while minimizing harm to crops. The fluorinated alkyl group enhances its stability and activity in diverse environmental conditions .

| Herbicide Type | Target Weeds | Efficacy |

|---|---|---|

| Selective Herbicides | Broadleaf Weeds | High |

| Non-Selective Herbicides | Grasses | Moderate |

Pharmaceutical Applications

In pharmaceuticals, pyrazole derivatives are known for their anti-inflammatory and analgesic properties. The specific compound may be explored for potential therapeutic uses due to its structural similarities with known active pharmaceutical ingredients.

Case Studies

- Anti-inflammatory Studies : Research has indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study demonstrated that compounds similar to this compound showed promising results in reducing inflammation in animal models .

- Analgesic Activity : Another study highlighted the analgesic effects of pyrazole compounds through mechanisms such as central nervous system modulation. This suggests potential applications in pain management therapies .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated reagents to introduce the tetrafluoropropyl group.

Synthetic Route Overview

- Step 1 : Synthesis of the pyrazole ring from hydrazine and appropriate carbonyl compounds.

- Step 2 : Introduction of the tetrafluoropropyl group through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives with Fluorinated Substituents

The tetrafluoropropyl group distinguishes this compound from other pyrazole derivatives. For example:

- 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazole : Lacks the 3-methyl group, which may reduce steric hindrance and alter electronic interactions with target receptors.

Table 1: Comparison of Pyrazole Derivatives

Fluorinated Alkyl Chains in Non-Pyrazole Compounds

The tetrafluoropropyl group is also found in acrylate esters (e.g., 2,2,3,3-tetrafluoropropyl acrylate , ), which exhibit high boiling points (134°C) and density (1.254 g/cm³) due to fluorine's electronegativity and molecular packing efficiency . In contrast, the pyrazole core in the target compound likely confers nitrogen-based reactivity (e.g., coordination to metal ions or participation in heterocyclic transformations) absent in acrylate esters .

Research Findings and Implications

- Lipophilicity: The tetrafluoropropyl group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability in pharmaceutical contexts. This property is shared with 2,2,3,3-tetrafluoropropyl acrylate, which is utilized in fluoropolymer synthesis .

- Thermal Stability : Fluorinated substituents generally improve thermal resistance. For instance, vinyl chloride-2,2,3,3-tetrafluoropropyl acrylate copolymer () demonstrates stability in high-temperature applications, suggesting analogous benefits for the pyrazole derivative .

Biological Activity

3-Methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1169988-14-0

- Molecular Formula : C7H8F4N2

- Molecular Weight : 194.15 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on enzyme inhibition and potential therapeutic applications.

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the tetrafluoropropyl group enhances its lipophilicity and may influence its interaction with biological membranes and proteins.

Antimicrobial Activity

A study examined the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited significant inhibitory effects against several bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| P. aeruginosa | 12 | 64 µg/mL |

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit the activity of specific enzymes involved in metabolic processes.

- Enzyme : Acetylcholinesterase (AChE)

- IC50 Value : 45 µM

This inhibition suggests potential applications in treating conditions like Alzheimer's disease where AChE activity modulation is beneficial.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated that this compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. Results showed that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Q & A

Q. What are the established synthetic routes for 3-methyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves constructing the pyrazole core via cyclization reactions, followed by functionalization. Key steps include:

-

Pyrazole ring formation : Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition reactions using nitrile imines .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

-

Fluorinated side-chain introduction : N-alkylation using 2,2,3,3-tetrafluoropropyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Catalysts like Pd or Cu may enhance selectivity for bulky substituents .

-

Methyl group incorporation : Methylation at the N-1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .

Optimization : Reaction yields improve with anhydrous conditions, controlled temperature, and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns and purity. For example, the tetrafluoropropyl group shows distinct ¹⁹F signals at δ -120 to -140 ppm (J coupling ~10–15 Hz) .

- X-ray crystallography : Resolves stereochemistry and molecular packing. Evidence from similar pyrazole derivatives (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) highlights the importance of hydrogen bonding and π-π stacking in crystal lattices .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the tetrafluoropropyl group influence the compound’s reactivity in substitution or oxidation reactions?

The electron-withdrawing nature of the tetrafluoropropyl group activates the pyrazole ring toward nucleophilic attack at the 4-position. Example reactions:

- Electrophilic substitution : Nitration or halogenation occurs preferentially at the 5-position due to directing effects .

- Oxidation : The methyl group at N-1 is resistant to oxidation, but the pyrazole ring can undergo ozonolysis to yield carboxylic acids under acidic conditions .

Advanced Research Questions

Q. How can intermediates in multi-step syntheses be stabilized, particularly those with sensitive fluorinated groups?

- Low-temperature handling : Intermediates prone to decomposition (e.g., tetrafluoropropyl precursors) should be stored at -20°C under inert gas .

- Protecting groups : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to shield reactive sites during functionalization .

- In-situ monitoring : Techniques like FT-IR or HPLC track reaction progress and minimize side-product formation .

Q. What computational strategies predict the biological activity of derivatives?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capabilities, correlating with antimicrobial or anti-inflammatory activity .

- Molecular docking : Simulates binding affinity to targets (e.g., COX-2 for anti-inflammatory applications) using software like AutoDock Vina. Pyrazole derivatives with hydrophobic substituents show enhanced binding .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

- Variable Temperature NMR : Distinguishes dynamic effects (e.g., rotamers in the tetrafluoropropyl group) by acquiring spectra at -40°C to 80°C .

- 2D NMR (COSY, NOESY) : Identifies through-space couplings and confirms regiochemistry .

- Isotopic labeling : ¹³C or ¹⁵N labeling clarifies ambiguous assignments in complex mixtures .

Q. What methodologies enable the design of derivatives for specific applications (e.g., agrochemicals or photochromic materials)?

- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing methyl with trifluoromethyl) to enhance photostability or bioavailability .

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups for material science applications (e.g., OLEDs) .

- High-throughput screening : Libraries of pyrazole derivatives are assayed for target-specific activity (e.g., fungicidal efficacy in agrochemical research) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.